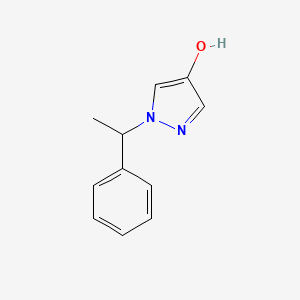

1-(1-Phenyl-ethyl)-1H-pyrazol-4-ol

描述

Significance of Pyrazole (B372694) Heterocycles in Contemporary Chemical Biology and Medicinal Chemistry

Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a cornerstone in the development of pharmaceuticals. numberanalytics.comijraset.com Its unique structural and electronic properties allow it to interact with a diverse range of biological targets, making it a "privileged scaffold" in drug discovery. nih.govresearchgate.net

The pyrazole nucleus is a key component in numerous approved drugs with a wide spectrum of therapeutic applications. nih.gov These include treatments for cancer, viral infections, inflammation, and neurological disorders. orientjchem.orgnih.gov The versatility of the pyrazole ring allows for the introduction of various substituents at different positions, enabling the fine-tuning of a compound's pharmacological profile. researchgate.net This adaptability has led to the development of highly potent and selective drugs. nih.gov

The biological activities of pyrazole derivatives are extensive and well-documented. They have been shown to exhibit a remarkable array of pharmacological effects, including:

Anti-inflammatory nih.gov

Antimicrobial orientjchem.org

Antiviral orientjchem.org

Analgesic orientjchem.org

Antidepressant orientjchem.org

This broad range of activities underscores the importance of the pyrazole scaffold in medicinal chemistry. numberanalytics.comijraset.com Researchers continue to explore the synthesis of novel pyrazole derivatives in the quest for new and improved therapeutic agents. researchgate.net The ability of the pyrazole core to serve as a foundation for a multitude of biologically active molecules ensures its continued prominence in the fields of chemical biology and drug discovery. researchgate.netnih.gov

Rationale for Investigating 1-(1-Phenyl-ethyl)-1H-pyrazol-4-ol as a Prototypical Scaffold for Biological Probes and Drug Discovery

The specific compound, this compound, presents a compelling case for investigation as a prototypical scaffold. Its structure combines the proven biological relevance of the pyrazole core with a 1-phenylethyl substituent, a feature that can significantly influence its biological activity and pharmacokinetic properties.

The rationale for focusing on this particular scaffold is rooted in several key considerations:

Structural Uniqueness: The presence of a chiral center in the 1-phenylethyl group introduces stereochemical considerations that can lead to stereoselective interactions with biological targets. This can be a crucial factor in developing drugs with improved efficacy and reduced side effects.

Synthetic Accessibility: The synthesis of pyrazole derivatives is generally well-established, allowing for the creation of a diverse library of related compounds for structure-activity relationship (SAR) studies. numberanalytics.com This facilitates the systematic exploration of how modifications to the scaffold affect its biological activity.

Potential for Derivatization: The hydroxyl group at the 4-position of the pyrazole ring provides a convenient handle for further chemical modifications. This allows for the attachment of various functional groups to probe interactions with specific biological targets or to modulate the compound's physicochemical properties.

Foundation for Biological Probes: The inherent fluorescence potential of some pyrazole derivatives makes them attractive candidates for the development of biological probes. nih.gov These probes can be used to visualize and study biological processes in real-time, providing valuable insights into disease mechanisms.

By investigating this compound, researchers can gain a deeper understanding of how the interplay between the pyrazole core and its substituents influences biological activity. This knowledge can then be applied to the rational design of novel biological probes and drug candidates with enhanced therapeutic potential. researchgate.netnih.gov

Scope and Research Objectives for Comprehensive Analysis of this compound

A comprehensive analysis of this compound would encompass a range of research objectives aimed at fully characterizing its chemical and biological properties. The primary goals of such an investigation would be to:

Develop Efficient Synthetic Routes: To establish reliable and scalable methods for the synthesis of the parent compound and a library of its derivatives. This would involve exploring different synthetic strategies to optimize yield and purity.

Conduct Thorough Spectroscopic and Structural Characterization: To confirm the chemical structure and purity of the synthesized compounds using a variety of analytical techniques, such as NMR, mass spectrometry, and X-ray crystallography. nepjol.info

Evaluate Biological Activity: To screen the compound and its derivatives against a panel of biologically relevant targets, such as enzymes and receptors, to identify potential therapeutic applications. nih.govrsc.org This would involve a range of in vitro assays to determine potency and selectivity.

Investigate Structure-Activity Relationships (SAR): To systematically modify the structure of the parent compound and assess the impact of these changes on its biological activity. This would provide valuable insights into the key structural features required for optimal potency and selectivity.

Explore Potential as a Biological Probe: To investigate the photophysical properties of the compound and its derivatives to determine their suitability as fluorescent probes for bioimaging applications. nih.gov

By pursuing these research objectives, a comprehensive understanding of the chemical and biological properties of this compound can be achieved. This knowledge will be instrumental in guiding the future development of this scaffold for applications in medicinal chemistry and chemical biology.

属性

IUPAC Name |

1-(1-phenylethyl)pyrazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-9(10-5-3-2-4-6-10)13-8-11(14)7-12-13/h2-9,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGXRAAWFVXFXBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2C=C(C=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 1 Phenyl Ethyl 1h Pyrazol 4 Ol and Its Derivatives

Overview of Pyrazole (B372694) Synthesis Strategies Relevant to the 1H-Pyrazol-4-ol Scaffold

The most fundamental and widely utilized method for constructing the pyrazole ring is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound or its synthetic equivalent. mdpi.com This approach, first reported by Knorr in 1883, remains a robust strategy for accessing polysubstituted pyrazoles. mdpi.com The reaction involves the condensation of a hydrazine with a β-diketone, which can lead to a mixture of two regioisomers depending on the substitution pattern of the diketone and the hydrazine. mdpi.com

For the specific synthesis of 1H-pyrazol-4-ol derivatives, precursors that can generate the desired hydroxyl group at the C4 position are required. Key strategies include:

Condensation with Formylacetic Acid Derivatives: The reaction of a substituted hydrazine with ethyl formylacetate or a related derivative can directly lead to the formation of the 1-substituted-1H-pyrazol-4-ol ring system.

Cyclization of α,β-Unsaturated Carbonyl Compounds: The reaction of hydrazines with α,β-unsaturated carbonyl compounds is another common route to pyrazoles. longdom.orgnih.gov By choosing appropriately substituted unsaturated precursors, the pyrazole core can be assembled.

Ring Transformation of Other Heterocycles: Pyranones can serve as precursors to pyrazoles through reaction with hydrazines, offering an alternative route to substituted pyrazole derivatives. nih.gov

Synthesis from Hydrazones: Aldehyde hydrazones can undergo oxidative coupling reactions or reactions with electron-deficient olefins to yield pyrazole derivatives. nih.gov

The choice of synthetic strategy often depends on the availability of starting materials and the desired substitution pattern on the final pyrazole product.

Targeted Synthesis of 1-(1-Phenyl-ethyl)-1H-pyrazol-4-ol

To obtain specific stereoisomers of this compound, such as the (R)- or (S)-enantiomer, it is essential to start with a chiral precursor. The most logical approach involves the use of a stereochemically pure hydrazine.

Precursor 1: Chiral Hydrazine: The synthesis would commence with either (R)-1-phenylethylhydrazine or (S)-1-phenylethylhydrazine. The chirality of the final product is dictated by the stereochemistry of this starting material.

Precursor 2: 1,3-Dicarbonyl Equivalent: A suitable 1,3-dicarbonyl compound or its equivalent that can lead to the formation of a 4-hydroxypyrazole is required. A common choice would be an ester of formylacetic acid, such as ethyl formylacetate.

The reaction would proceed via a cyclocondensation reaction between the chiral hydrazine and the formylacetic acid ester. The reaction is typically carried out in a suitable solvent, such as ethanol, and may be catalyzed by an acid or base.

Table 1: Proposed Precursors for Stereospecific Synthesis

| Target Stereoisomer | Chiral Hydrazine Precursor | 1,3-Dicarbonyl Precursor |

| (R)-1-(1-Phenyl-ethyl)-1H-pyrazol-4-ol | (R)-1-Phenylethylhydrazine | Ethyl formylacetate |

| (S)-1-(1-Phenyl-ethyl)-1H-pyrazol-4-ol | (S)-1-Phenylethylhydrazine | Ethyl formylacetate |

The optimization of the synthetic pathway for this compound would involve a systematic study of various reaction parameters to maximize the yield and purity of the product. Key parameters for optimization include:

Catalyst: The choice of catalyst can significantly influence the reaction rate and yield. Both acid and base catalysts can be employed for the cyclocondensation reaction. For instance, Lewis acids like lithium perchlorate (B79767) have been shown to be effective in pyrazole synthesis. mdpi.com

Solvent: The polarity and boiling point of the solvent can affect the solubility of the reactants and the reaction temperature. Ethanol is a commonly used solvent for pyrazole synthesis. rsc.org

Temperature: The reaction temperature can impact the reaction kinetics and the formation of side products. Some pyrazole syntheses proceed efficiently at room temperature, while others may require heating. nih.govnih.gov

Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is crucial to determine the optimal reaction time.

A systematic approach, such as a design of experiments (DoE), could be employed to efficiently explore the effects of these parameters and identify the optimal reaction conditions for the synthesis of this compound.

Advanced Synthetic Approaches for 1H-Pyrazol-4-ol Derivatives

In addition to classical methods, several advanced synthetic strategies have been developed for the efficient construction of pyrazole derivatives, offering advantages such as improved atom economy, reduced reaction times, and access to diverse molecular scaffolds.

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single synthetic operation. mdpi.combeilstein-journals.org Several MCRs have been reported for the synthesis of pyrazole derivatives, often leading to fused heterocyclic systems. nih.gov

These one-pot syntheses are highly efficient and environmentally friendly, as they reduce the number of purification steps and minimize waste generation. longdom.orgresearchgate.net For example, pyrano[2,3-c]pyrazoles can be synthesized through a four-component reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate. mdpi.comnih.gov

Table 2: Examples of Multicomponent Reactions for Pyrazole Synthesis

| Number of Components | Reactants | Catalyst/Conditions | Product Type |

| Three | Enaminones, benzaldehyde, hydrazine-HCl | Ammonium (B1175870) acetate, water | 1-H-pyrazole derivatives longdom.org |

| Four | Aldehyde, malononitrile, β-ketoester, hydrazine hydrate | Piperidine, aqueous medium | Pyrano[2,3-c]pyrazole derivatives mdpi.com |

| Four | Aryl aldehydes, malononitrile, ethyl acetoacetate, hydrazine hydrate | SiO2@(3-aminopropyl)triethoxysilane-coated cobalt oxide nanocomposite | Dihydropyrano[2,3-c]pyrazoles nih.gov |

| Five | Hydrazine hydrate, ethyl acetoacetate, 1,3-dimethyl barbituric acid, aryl aldehyde, ammonium acetate | Nano ZnO and L-proline, water | Pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidinedione derivatives researchgate.net |

Transition-metal-catalyzed cross-coupling reactions have revolutionized the synthesis of functionalized aromatic and heteroaromatic compounds. In recent years, direct C-H functionalization of the pyrazole ring has gained significant attention as an alternative to traditional cross-coupling reactions that require pre-functionalized substrates. nih.govrsc.org

This approach allows for the direct introduction of various substituents, such as aryl, alkenyl, and alkyl groups, onto the pyrazole core. rsc.org Various transition metals, including palladium, nickel, and copper, have been employed as catalysts for these transformations. rsc.orgresearchgate.net A significant challenge in the C-H functionalization of pyrazoles is controlling the regioselectivity, as reactions can occur at different positions of the pyrazole ring. rsc.orgresearchgate.net The use of directing groups attached to the pyrazole nitrogen can help to control the position of functionalization. rsc.org

Sustainable and Green Chemistry Applications in Pyrazole Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pyrazole derivatives to mitigate environmental impact and enhance efficiency. nih.govresearchgate.net These approaches prioritize the use of eco-friendly solvents, renewable resources, and energy-efficient reaction conditions. nih.govjetir.org

Key strategies in the green synthesis of pyrazoles include:

Solvent-Free Reactions: Performing reactions without a solvent or in the presence of a minimal amount of a catalyst, such as sulfuric acid, can lead to high yields of pyrazole derivatives at room temperature. rsc.org Grinding techniques, another solvent-free method, have also been employed for the synthesis of pyrazole chalcones. researchgate.net

Microwave and Ultrasonic-Assisted Synthesis: These energy-efficient techniques can significantly reduce reaction times and improve yields. nih.govbenthamdirect.com For instance, the microwave-assisted synthesis of pyrano[2,3-c]pyrazole derivatives in a water-ethanol mixture has been reported. nih.gov Similarly, ultrasonic irradiation has been used to facilitate pyrazole synthesis in an aqueous medium. researchgate.netnih.gov

Use of Green Catalysts and Solvents: Water, being a universal and environmentally benign solvent, is an attractive medium for pyrazole synthesis. researchgate.neteurekaselect.com The use of recyclable catalysts, such as magnetic nano-particles, further enhances the sustainability of these methods. researchgate.net Ionic liquids have also been explored as environmentally friendlier catalysts and reaction media. eurekaselect.comtandfonline.com

Recent research has highlighted several innovative green protocols:

A study by Yallappa et al. demonstrated the use of potassium t-butoxide as a base catalyst in a one-pot, four-component synthesis of 4H-pyrano[2,3-c]pyrazoles, achieving excellent yields in under five minutes with microwave irradiation. nih.gov

Vasava et al. compared conventional heating with microwave irradiation for the synthesis of pyrano[2,3-c]pyrazole derivatives, finding that the microwave method reduced the reaction time from 1.4 hours to 25 minutes and increased the yield. nih.gov

The use of a catalyst derived from wheat straw, an agricultural waste product, in a sol-gel process exemplifies the use of renewable resources in catalyst development. nih.gov

These examples underscore the significant strides being made in the development of sustainable synthetic routes for pyrazole-based compounds.

Functionalization and Derivatization Strategies for the 1H-Pyrazol-4-ol Core

The 1H-pyrazol-4-ol core serves as a versatile template for the development of a wide array of derivatives through various functionalization and derivatization strategies. These modifications are crucial for modulating the physicochemical and biological properties of the resulting compounds.

A primary method for synthesizing the pyrazole ring is the condensation reaction between a β-dicarbonyl compound and a hydrazine derivative. rsc.org For the specific synthesis of this compound, this would involve the reaction of a suitable β-ketoester with (1-phenylethyl)hydrazine.

Further functionalization can be achieved through several key reactions:

N-Substitution: The nitrogen atoms of the pyrazole ring can be substituted using various alkyl or aryl halides. The regioselectivity of this reaction is often influenced by the substituents already present on the pyrazole ring and the reaction conditions. lookchem.com

C-Acylation: The carbon atoms of the pyrazole ring, particularly the C4 position, can undergo acylation reactions to introduce new functional groups.

Multicomponent Reactions: One-pot multicomponent reactions are highly efficient for creating diverse libraries of pyrazole derivatives. researchgate.netnih.gov For example, the synthesis of pyrano[2,3-c]pyrazoles can be achieved through a four-component reaction involving an aldehyde, malononitrile, a β-ketoester, and a hydrazine. researchgate.netnih.gov

A notable example of derivatization is the synthesis of 1-substituted 4-(2-aminoethyl)-1H-pyrazol-5-ols. This was achieved through a "ring switching" transformation of N-protected α-enamino lactams with monosubstituted hydrazines, followed by deprotection. nih.gov This strategy highlights the potential for creating complex pyrazole derivatives from readily available starting materials.

Regioselectivity and Stereoselectivity in the Synthesis of this compound Analogs

The synthesis of substituted pyrazoles often presents challenges in controlling regioselectivity and stereoselectivity, particularly when unsymmetrical reagents are used.

Regioselectivity in pyrazole synthesis primarily concerns the position of the substituents on the pyrazole ring. When an unsymmetrical β-dicarbonyl compound reacts with a substituted hydrazine, two regioisomeric products can be formed. The outcome of the reaction is influenced by factors such as the nature of the substituents, the solvent, and the catalyst used. nih.gov

For instance, the reaction of β-enamine diketones with N-monosubstituted hydrazines has been shown to afford 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates as the major products. researchgate.net In another study, the one-pot condensation of active methylene (B1212753) reagents, phenylisothiocyanate, and substituted hydrazines was investigated, with the stepwise protocol affecting the chemo- and regio-selectivity. nih.gov The regioselectivity of N-substitution reactions on 3-substituted pyrazoles has been systematically studied, with K2CO3-DMSO being an effective system for achieving regioselective N1-alkylation, -arylation, and -heteroarylation. lookchem.com

Stereoselectivity becomes a critical consideration when a chiral center is present, as in the case of this compound. The chiral (1-phenylethyl) group can influence the stereochemical outcome of subsequent reactions.

A notable example of controlling stereoselectivity is the switchable synthesis of (E)- and (Z)-N-carbonylvinylated pyrazoles through the Michael addition of pyrazoles to conjugated carbonyl alkynes. nih.gov The presence or absence of Ag2CO3 was found to be the key factor in determining the stereochemical outcome, with Ag2CO3-free reactions favoring the (E)-isomer and reactions with Ag2CO3 favoring the (Z)-isomer. nih.gov

The table below summarizes key findings related to the regioselective synthesis of pyrazole derivatives.

| Reaction System | Key Findings | Reference |

| β-enamine diketones + N-monosubstituted hydrazines | Afforded 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates as major products. | researchgate.net |

| Active methylene reagents + phenylisothiocyanate + substituted hydrazines | Stepwise protocol affected chemo- and regio-selectivity. | nih.gov |

| 3-substituted pyrazoles + alkyl/aryl/heteroaryl halides | K2CO3-DMSO system achieved regioselective N1-substitution. | lookchem.com |

| Tosylhydrazones + nitroalkenes | 1,3-dipolar cycloaddition yielded 3,4-diaryl-1H-pyrazoles regioselectively. | rsc.org |

Computational and Theoretical Investigations of 1 1 Phenyl Ethyl 1h Pyrazol 4 Ol Systems

Quantum Chemical Studies of 1H-Pyrazol-4-ol Derivatives

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. For derivatives of 1H-pyrazol-4-ol, these studies provide a detailed picture of their electronic landscape and reactivity.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 1H-pyrazol-4-ol derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are utilized to determine optimized molecular geometries, bond lengths, and bond angles. researchgate.netnih.gov These calculations are crucial for understanding the fundamental arrangement of atoms and the distribution of electrons within the molecule.

Table 1: Representative DFT-Calculated Parameters for a Phenyl-Pyrazole Derivative

| Parameter | Calculated Value | Method/Basis Set | Reference |

| Total Energy | Data not available | B3LYP/6-311++G(d,p) | researchgate.net |

| Dipole Moment | Data not available | B3LYP/6-311++G(d,p) | researchgate.net |

| Key Bond Length (N-N) | Data not available | B3LYP/6-311++G(d,p) | researchgate.net |

| Key Bond Angle (C-N-N) | Data not available | B3LYP/6-311++G(d,p) | researchgate.net |

Note: This table is illustrative. Specific values for 1-(1-Phenyl-ethyl)-1H-pyrazol-4-ol are not available in the provided search results.

Molecular Orbital Analysis (HOMO-LUMO Energy Levels and Spatial Distribution)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic transitions. The energy gap between HOMO and LUMO (ΔE) provides a measure of the molecule's stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

For various pyrazole (B372694) derivatives, HOMO and LUMO energies have been calculated to understand their electronic behavior. researchgate.netnih.govnih.gov For instance, in a study on (E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-pyrazole, the HOMO was found to be distributed over the entire molecule, while the LUMO was localized on the pyrazole and phenyl rings. researchgate.net This distribution is critical for predicting sites of electrophilic and nucleophilic attack.

Table 2: Illustrative HOMO-LUMO Energy Data for a Phenyl-Pyrazole Derivative

| Parameter | Energy (eV) | Method/Basis Set | Reference |

| EHOMO | Data not available | B3LYP/6-311++G(d,p) | researchgate.net |

| ELUMO | Data not available | B3LYP/6-311++G(d,p) | researchgate.net |

| Energy Gap (ΔE) | Data not available | B3LYP/6-311++G(d,p) | researchgate.net |

Note: This table is illustrative. Specific values for this compound are not available in the provided search results.

Global Chemical Reactivity Descriptors

Global chemical reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω). nih.govunar.ac.id These descriptors are calculated using the following equations:

Electronegativity (χ): χ = - (EHOMO + ELUMO) / 2

Chemical Hardness (η): η = (ELUMO - EHOMO) / 2

Global Electrophilicity Index (ω): ω = μ2 / (2η), where μ is the electronic chemical potential (μ ≈ -χ).

Studies on pyrazole derivatives have utilized these descriptors to compare the reactivity of different substituted compounds. nih.govunar.ac.id

Table 3: Representative Global Chemical Reactivity Descriptors for a Phenyl-Pyrazole Derivative

| Descriptor | Value | Unit | Reference |

| Electronegativity (χ) | Data not available | eV | nih.govunar.ac.id |

| Chemical Hardness (η) | Data not available | eV | nih.govunar.ac.id |

| Global Electrophilicity (ω) | Data not available | eV | nih.govunar.ac.id |

Note: This table is illustrative. Specific values for this compound are not available in the provided search results.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. eurasianjournals.comresearchgate.net These simulations can provide insights into the conformational flexibility, stability, and intermolecular interactions of this compound in different environments. By simulating the motion of atoms and molecules, MD can reveal the preferred conformations and the energy barriers between them. For pyrazole-containing imide derivatives, MD simulations have been used to explore the stability of ligand-protein complexes. researchgate.net

In Silico Approaches to Molecular Interactions and Target Identification

In silico methods, particularly molecular docking, are instrumental in predicting how a ligand, such as this compound, might interact with a biological target.

Molecular Docking Simulations for Ligand-Target Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.govresearchgate.netnih.gov This method is widely used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode of interaction with a specific protein target.

Studies on various pyrazole derivatives have employed molecular docking to identify potential biological targets and to understand the structural basis of their activity. nih.govnih.govresearchgate.netnih.gov For example, docking studies on 1H-pyrazole derivatives have been used to screen for potential inhibitors of receptor tyrosine kinases and protein kinases. nih.govnih.govresearchgate.net The binding affinity is often reported as a docking score, with more negative values indicating a stronger predicted interaction.

Table 4: Illustrative Molecular Docking Results for a Pyrazole Derivative against a Protein Target

| Protein Target (PDB ID) | Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| VEGFR-2 (2QU5) | 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | -10.09 | Data not available | nih.govresearchgate.net |

| Aurora A (2W1G) | 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | -8.57 | Data not available | nih.govresearchgate.net |

| CDK2 (2VTO) | 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | -10.35 | Data not available | nih.govresearchgate.net |

Note: This table presents data for related pyrazole derivatives to illustrate the type of information obtained from molecular docking studies. Specific docking data for this compound is not available in the provided search results.

Network Pharmacology Analysis for Predicted Target Proteins

The foundation of a network pharmacology study lies in the initial identification of the protein targets of a given compound. This is often achieved through in silico methods like reverse docking, similarity profiling, and machine learning models, which predict potential binding proteins based on the compound's structure. nih.govnih.gov Following target prediction, these proteins are mapped onto protein-protein interaction (PPI) networks to elucidate the biological pathways and processes that are likely to be modulated by the compound.

For the broader class of pyrazole derivatives, numerous studies have highlighted their potential to interact with a wide range of protein targets, implicating them in various therapeutic areas, including cancer, inflammation, and neurodegenerative diseases. nih.govnih.gov For instance, various pyrazole-containing compounds have been investigated as inhibitors of enzymes such as cyclooxygenases (COX), lipoxygenases (LOX), and various protein kinases. nih.gov Computational docking studies have been employed to predict the binding affinities of pyrazole derivatives to targets like vascular endothelial growth factor receptor (VEGFR), histone deacetylases (HDACs), and monoamine oxidases (MAO-A and MAO-B). nih.gov

A hypothetical network pharmacology analysis for a compound like this compound would involve the following steps:

Target Prediction: Utilizing various computational tools to predict a list of potential protein targets.

Network Construction: Building a protein-protein interaction network based on the predicted targets using databases such as STRING or BioGRID.

Functional Enrichment Analysis: Analyzing the network to identify over-represented biological pathways (e.g., KEGG pathways) and gene ontology (GO) terms to understand the compound's potential mechanism of action.

However, without specific data on the predicted protein targets for this compound, a detailed network pharmacology analysis remains speculative. The available research focuses on other substituted pyrazole and pyrazoline derivatives, and while these findings provide a basis for understanding the general bioactivity of the pyrazole scaffold, they cannot be directly extrapolated to the specific compound of interest without dedicated computational or experimental validation. nih.govnih.gov

Future research involving in silico target fishing and subsequent experimental validation is necessary to identify the protein targets of this compound. Once these targets are identified, a comprehensive network pharmacology analysis can be performed to elucidate its potential therapeutic applications and molecular mechanisms.

Structure Activity Relationship Sar Studies of 1 1 Phenyl Ethyl 1h Pyrazol 4 Ol Derivatives

Rational Design Principles for Modulating Bioactivity of 1H-Pyrazol-4-ol Scaffolds

The rational design of 1H-pyrazol-4-ol derivatives is a cornerstone in the quest for potent and selective therapeutic agents. This process often begins with the identification of a lead compound, which may be discovered through high-throughput screening or by modifying existing pharmacophores. The pyrazole (B372694) ring itself is a privileged scaffold in medicinal chemistry, known for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. google.comresearchgate.net

A key principle in the rational design of these compounds is the strategic modification of different positions on the pyrazole ring and its substituents to enhance interactions with biological targets. For instance, in the context of kinase inhibition, the pyrazole core can act as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase enzyme. nih.gov The 4-hydroxyl group of the 1H-pyrazol-4-ol scaffold can serve as both a hydrogen bond donor and acceptor, providing a critical anchor point for binding to target proteins.

Bioisosteric replacement is another powerful strategy employed in the rational design of pyrazol-4-ol analogs. This involves substituting a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. For example, replacing a phenylsulfonamide moiety with a pyrazole-derived group has led to the discovery of a new class of potent CDK2 inhibitors. nih.gov

Furthermore, computational methods such as molecular docking are instrumental in the rational design process. By simulating the binding of designed analogs to the active site of a target protein, researchers can predict binding affinities and modes of interaction, thereby prioritizing the synthesis of compounds with the highest potential for bioactivity. nih.gov

Impact of Substituent Variations on Biological Potency and Selectivity

The biological activity of 1-(1-phenyl-ethyl)-1H-pyrazol-4-ol derivatives is profoundly influenced by the nature and position of substituents on both the pyrazole and the N-phenylethyl moieties. Systematic variations of these substituents have been shown to modulate potency and selectivity against various biological targets.

Substitutions on the Phenyl Ring of the Phenylethyl Group: Modifications to the phenyl ring of the 1-(1-phenylethyl) substituent can significantly impact bioactivity. The introduction of electron-donating or electron-withdrawing groups can alter the electronic properties of the molecule, affecting its binding affinity to the target. For example, in a series of phenylpyrazole derivatives developed as anti-HIV agents, the addition of dichloro substituents on a biphenyl (B1667301) group attached to the pyrazole ring led to a six-fold increase in potency compared to the lead compound.

Substitutions on the Pyrazole Ring: The pyrazole ring itself offers multiple positions for substitution (positions 3 and 5), and modifications at these sites are critical for fine-tuning biological activity. In a study on pyrazole-based inhibitors of meprin α and β, the introduction of different sized residues at the 3 and 5 positions of the pyrazole ring revealed a significant impact on inhibitory activity. While a 3,5-diphenylpyrazole (B73989) showed high inhibitory activity against meprin α, introducing smaller methyl or benzyl (B1604629) groups led to a decrease in activity.

The nature of the substituent at the 4-position of the pyrazole ring is also a key determinant of activity. While this article focuses on 4-hydroxy derivatives, it is noteworthy that other functionalities at this position can confer different biological properties. For instance, pyrazol-4-yl-pyridine derivatives have been investigated as selective positive allosteric modulators of the M4 muscarinic acetylcholine (B1216132) receptor. nih.gov

The stereochemistry of the 1-phenylethyl group is another important factor. The chiral center at the ethyl bridge can lead to enantiomers with different biological activities, highlighting the importance of stereoselective synthesis and evaluation.

The following interactive table summarizes the impact of various substituents on the biological activity of pyrazole derivatives based on findings from related studies.

| Scaffold/Derivative | Substituent Variation | Impact on Bioactivity | Target |

| Phenylpyrazole Derivatives | Diazenyl group replaced by aminomethylene | Maintained or improved anti-HIV activity | HIV Reverse Transcriptase |

| Phenylpyrazole Derivatives | 3',4'-dichloro-(1,1'-biphenyl)-3-yl group | Six-fold increase in potency | HIV Reverse Transcriptase |

| 3,5-Disubstituted Pyrazoles | Introduction of methyl or benzyl groups at C3/C5 | Decrease in inhibitory activity | Meprin α |

| 3,5-Disubstituted Pyrazoles | Introduction of a cyclopentyl group at C3/C5 | Similar activity to diphenyl derivative | Meprin α |

| N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amines | N-alkylation of the pyrazol-4-yl ring | Detrimental to CDK2 inhibition | CDK2 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

In a typical QSAR study, a set of molecules with known biological activities is used to develop a predictive model. Various molecular descriptors, which quantify different aspects of the chemical structure such as steric, electronic, and hydrophobic properties, are calculated for each molecule. Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are then used to build a model that correlates these descriptors with the observed biological activity.

For instance, a 3D-QSAR study on 1,3,5-trisubstituted-4,5-dihydro-(1H)-pyrazole derivatives as monoamine oxidase A (MAO-A) inhibitors revealed that the inhibitory activity was highly dependent on the steric and electrostatic fields around the molecules. nih.gov Such models can generate contour maps that visualize the regions where bulky or electron-rich substituents would be favorable or unfavorable for activity, guiding the design of more potent analogs.

Similarly, 2D-QSAR studies on pyrazolone (B3327878) derivatives have highlighted the importance of descriptors related to the adjacency and distance matrix in influencing their activity as EGFR kinase inhibitors. ej-chem.org These models, once validated, can be used to predict the activity of newly designed compounds before their synthesis, thereby saving time and resources. A 5D-QSAR study on 1H-pyrazole derivatives as EGFR inhibitors further emphasized the contributions of hydrogen bond acceptor, hydrophobic, and salt bridge fields to the activity. nih.gov

Pharmacophore Mapping and Lead Optimization Strategies

Pharmacophore mapping is a crucial step in lead optimization, involving the identification of the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to bind to a specific biological target. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and charged centers.

For pyrazole-based inhibitors, a common pharmacophore model often includes a hydrogen bond acceptor feature associated with one of the pyrazole nitrogen atoms, which interacts with the hinge region of a kinase. nih.gov The 4-hydroxy group of the this compound scaffold can also contribute to the pharmacophore by acting as a hydrogen bond donor or acceptor. The phenyl ring of the phenylethyl substituent typically occupies a hydrophobic pocket in the binding site.

Once a pharmacophore model is established, it can be used to screen virtual libraries of compounds to identify new scaffolds that fit the model. It also guides the modification of existing lead compounds to better match the pharmacophoric requirements. For example, a pharmacophore model for pyrazolo[1,5-a]pyridine/4,4-dimethylpyrazolone analogues as PDE4 inhibitors identified one hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups as crucial for activity. nih.gov

Lead optimization strategies for this compound analogs would involve a multi-pronged approach:

Scaffold Hopping: Replacing the pyrazole core with other heterocyclic systems that maintain the key pharmacophoric features.

Substituent Optimization: Systematically modifying the substituents on the phenyl ring and the pyrazole ring to enhance potency and selectivity, guided by SAR and QSAR data.

Improving Physicochemical Properties: Modifying the structure to improve properties like solubility, permeability, and metabolic stability, which are crucial for in vivo efficacy.

Stereochemical Optimization: Synthesizing and testing individual enantiomers to identify the more active stereoisomer.

Through the iterative application of these rational design and optimization strategies, the this compound scaffold holds significant promise for the development of novel and effective therapeutic agents.

Mechanistic Investigations of 1 1 Phenyl Ethyl 1h Pyrazol 4 Ol and Its Biologically Active Analogs

Identification of Molecular Targets and Binding Modes

The biological activity of 1-(1-Phenyl-ethyl)-1H-pyrazol-4-ol and its analogs is contingent on their interaction with specific molecular targets. Research has identified several key proteins and receptors that bind to these pyrazole (B372694) derivatives, initiating a cascade of cellular events.

A significant body of research has focused on the cannabinoid receptors, particularly the CB1 and CB2 receptors, as primary targets for pyrazole derivatives. elsevierpure.comacs.orgmdpi.com Structure-activity relationship (SAR) studies have been instrumental in elucidating the binding modes of these compounds. For instance, potent and selective CB1 receptor antagonism has been associated with specific structural features, including a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring. elsevierpure.comacs.org Molecular docking studies have further illuminated the binding poses of pyrazole compounds within the receptor's active site, revealing key interactions that govern their affinity and selectivity. researchgate.net

In addition to cannabinoid receptors, other molecular targets have been identified for various pyrazole analogs. These include:

Receptor Tyrosine Kinases (RTKs): Such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis. researchgate.netnih.gov

Protein Kinases: Including Cyclin-Dependent Kinase 2 (CDK2) and Aurora A, which are key regulators of the cell cycle. researchgate.netnih.gov

Enzymes: Such as Monoamine Oxidase B (MAO-B) and 15-Lipoxygenase, which are involved in neurotransmitter metabolism and inflammation, respectively. nih.govnih.gov

Androgen Receptors: Making some pyrazole derivatives potential agents for prostate cancer therapy. epa.gov

Dipeptidyl Peptidase-IV (DPP-IV): An enzyme involved in glucose metabolism, highlighting the potential of pyrazole analogs in managing type 2 diabetes. chemmethod.com

The following table summarizes the identified molecular targets for various pyrazole analogs and their potential therapeutic implications.

| Molecular Target | Compound Class/Example | Potential Therapeutic Application | Reference |

| Cannabinoid Receptor 1 (CB1) | Biarylpyrazole derivatives | Antagonism of cannabinoid side effects | elsevierpure.comacs.org |

| Cannabinoid Receptor 2 (CB2) | 1,4-dihydroindeno(1,2-c)pyrazoles | Anti-inflammatory, Immunomodulatory | mdpi.com |

| VEGFR-2, Aurora A, CDK2 | Pyrazole derivatives | Anticancer | researchgate.net |

| EGFR, VEGFR-2 | 5-alkylated selanyl-1H-pyrazole derivatives | Anticancer | nih.gov |

| Androgen Receptor | 3-(4-fluorophenyl)-1H-pyrazole derivatives | Prostate Cancer | epa.gov |

| Dipeptidyl Peptidase-IV (DPP-IV) | Substituted-phenyl-1H-pyrazol-4-yl)methylene)aniline derivatives | Type 2 Diabetes | chemmethod.com |

| Monoamine Oxidase B (MAO-B) | 1-thiocarbamoyl 3-substituted phenyl-5-(2-pyrrolyl)-4, 5-dihydro-(1H)-pyrazole derivatives | Neurodegenerative Diseases | nih.gov |

| 15-Lipoxygenase | 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives | Anti-inflammatory | nih.gov |

Enzyme Inhibition Kinetics and Receptor Binding Studies

The interaction of 1H-pyrazol-4-ol derivatives with their molecular targets is often characterized by specific kinetic parameters and binding affinities. Enzyme inhibition kinetics and receptor binding assays are crucial for quantifying these interactions and understanding the potency and selectivity of these compounds.

Radioligand binding assays have been extensively used to determine the affinity of pyrazole derivatives for cannabinoid receptors. mdpi.com These studies have revealed that modifications to the pyrazole scaffold can significantly impact binding affinity (Ki values) for both CB1 and CB2 receptors. For example, certain tricyclic pyrazole-based compounds have demonstrated very high in vitro binding affinity for CB2 receptors. mdpi.com

Enzyme inhibition studies have also provided valuable insights. For instance, some pyrazole derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key enzyme in cell cycle regulation. nih.gov The inhibitory concentration (IC50) values obtained from these studies help in ranking the potency of different analogs and guiding further drug development. Similarly, pyrazole derivatives have been shown to inhibit other enzymes like 15-Lipoxygenase and Monoamine Oxidase B (MAO-B). nih.govnih.gov

The table below presents a selection of research findings on the enzyme inhibition and receptor binding of pyrazole derivatives.

| Compound/Analog | Target | Assay Type | Key Finding (e.g., Ki, IC50) | Reference |

| Biarylpyrazole derivatives | CB1 Receptor | Radioligand Binding | Potent and selective antagonism | elsevierpure.comacs.org |

| 1,4-dihydroindeno(1,2-c)pyrazoles | CB2 Receptor | Radioligand Binding | High in vitro binding affinity | mdpi.com |

| Pyrazolo[3,4-d]pyrimidine derivatives | CDK2/cyclin A | In vitro inhibition assay | Potent inhibition | nih.gov |

| 1,3,5-trisubstituted-1H-pyrazole derivatives | Bcl-2 | Molecular Docking | High binding affinity | rsc.org |

| 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives | 15-Lipoxygenase | Enzyme Inhibition Assay | Potent inhibitors | nih.gov |

| 1-thiocarbamoyl 3-substituted phenyl-5-(2-pyrrolyl)-4, 5-dihydro-(1H)-pyrazole derivatives | MAO-B | Enzyme Inhibition Assay | High activity | nih.gov |

Cellular Pathway Modulation by 1H-Pyrazol-4-ol Derivatives

One of the most studied areas is the impact of pyrazole derivatives on cancer-related pathways. For example, certain pyrazole analogs have been shown to inhibit the proliferation of cancer cells by targeting key signaling molecules. nih.gov The inhibition of receptor tyrosine kinases like EGFR and VEGFR-2 by pyrazole derivatives can disrupt downstream signaling cascades, such as the PI3K/Akt and MAPK pathways, which are often dysregulated in cancer. nih.gov

Furthermore, pyrazole derivatives have been found to modulate pathways involved in inflammation and pain. The analgesic and anti-inflammatory effects of some pyrazole compounds are attributed to their ability to interfere with the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) pathway. nih.gov

The ability of pyrazole analogs to induce the production of Reactive Oxygen Species (ROS) is another important aspect of their cellular pathway modulation. waocp.orgnih.gov Increased ROS levels can disrupt cellular redox homeostasis and trigger apoptotic pathways in cancer cells. nih.gov

Elucidation of Specific Biological Action Mechanisms (e.g., cell cycle regulation, apoptosis induction in cell lines)

The cellular pathway modulation by 1H-pyrazol-4-ol derivatives ultimately leads to specific biological outcomes, such as the regulation of the cell cycle and the induction of apoptosis (programmed cell death), particularly in cancer cell lines.

Several studies have demonstrated that pyrazole derivatives can induce cell cycle arrest at different phases. For instance, some analogs cause an arrest at the G2/M phase, preventing cancer cells from entering mitosis. semanticscholar.org Others have been shown to induce S-phase arrest. waocp.org This cell cycle disruption is often a consequence of the inhibition of key regulatory proteins like CDKs. nih.gov

A significant mechanism of action for the anticancer activity of many pyrazole derivatives is the induction of apoptosis. rsc.orgwaocp.orgnih.govnih.govnih.govwaocp.org This can occur through both intrinsic and extrinsic pathways. The intrinsic pathway is often initiated by the generation of ROS and the subsequent release of cytochrome c from the mitochondria. nih.gov The extrinsic pathway can be triggered by the activation of death receptors on the cell surface. nih.gov Many pyrazole derivatives have been shown to increase the activity of caspases, which are the executioner enzymes of apoptosis. waocp.org Furthermore, some pyrazole compounds can modulate the expression of Bcl-2 family proteins, which are key regulators of apoptosis. rsc.org

The following table summarizes the specific biological actions of various pyrazole derivatives in different cell lines.

| Compound/Analog | Cell Line | Biological Action | Key Findings | Reference |

| 5-(3,5-dimethoxyphenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | HCT116 (colon cancer) | G2/M cell cycle arrest, Inhibition of tubulin polymerization | Dispersed microtubules, disorganized chromosomes | semanticscholar.org |

| Pyrazolo[3,4-d]pyrimidine derivative (compound 14) | HCT-116 (colorectal carcinoma) | Cell cycle arrest at G0-G1, Apoptosis | Increase in Pre-G1 phase | nih.gov |

| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) | MDA-MB-468 (triple-negative breast cancer) | S phase cell cycle arrest, Apoptosis induction | Increased ROS generation and caspase 3 activity | waocp.org |

| 1,3,5-trisubstituted-1H-pyrazole derivatives | MCF-7, A549, PC-3 (cancer cell lines) | Apoptosis induction, DNA damage | Activation of Bax, p53, and Caspase-3; Bcl-2 inhibition | rsc.org |

| (E)-3-(3-([1,1'-biphenyl]-4-yl)-1-phenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one (compound 9) | MIA PaCa-2 (pancreatic cancer) | Apoptosis induction | ROS generation through glutathione (B108866) depletion | nih.gov |

| 2-{4-[4-methoxy-3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}-N-(2-methyl-2H-1,2,3-triazol-4-yl) acetamide (B32628) (PTA-1) | MDA-MB-231 (triple-negative breast cancer) | Apoptosis, Cell cycle arrest, Inhibition of tubulin polymerization | Externalization of phosphatidylserine, activation of caspase-3/7 | nih.gov |

Preclinical Biological Evaluation of 1 1 Phenyl Ethyl 1h Pyrazol 4 Ol Derivatives

In Vitro Assessment of Pharmacological Activities

The inherent chemical reactivity and structural flexibility of pyrazole (B372694) derivatives allow for modifications that can significantly enhance their biological efficacy. The following subsections summarize the in vitro pharmacological evaluations of various 1-(1-Phenyl-ethyl)-1H-pyrazol-4-ol derivatives.

Antimicrobial Efficacy (e.g., Antibacterial, Antifungal)

Pyrazole derivatives are recognized for their broad-spectrum antimicrobial properties. nih.gov The antimicrobial activity of these compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms, such as cell wall synthesis. nih.gov The structure of the pyrazole derivative, including the nature and position of substituents, plays a crucial role in determining its antimicrobial potency and spectrum of activity. nih.gov

Antibacterial Activity:

Numerous studies have demonstrated the antibacterial potential of pyrazole derivatives against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov For instance, certain novel pyrazole-derived compounds have shown significant efficacy against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values as low as 1 µg/mL. digitellinc.com The introduction of specific pharmacophores, such as chloro- and bromo-substituents, can enhance the lipophilic character of the molecules, contributing to greater antibacterial activity. mdpi.com Some pyrazole derivatives have also exhibited synergistic effects when combined with standard antibiotics, suggesting their potential to combat multidrug-resistant bacterial strains. digitellinc.com

A variety of pyrazole-based compounds have been synthesized and evaluated for their antibacterial action. For example, pyrazoline-clubbed pyrazole derivatives have been reported as moderate growth inhibitors of S. aureus and other bacterial strains like E. coli. nih.gov Furthermore, imidazo-pyridine substituted pyrazole derivatives have demonstrated potent broad-spectrum antibacterial activity, in some cases exceeding the efficacy of ciprofloxacin (B1669076) against certain Gram-negative strains. nih.gov

Interactive Data Table: Antibacterial Activity of Pyrazole Derivatives

| Compound Type | Target Organism(s) | Key Findings | Reference(s) |

| Novel pyrazole derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC values as low as 1 µg/mL; synergistic effects with standard antibiotics. | digitellinc.com |

| Pyrazoline-clubbed pyrazoles | Staphylococcus aureus, Escherichia coli | Moderate growth inhibition. | nih.gov |

| Imidazo-pyridine substituted pyrazoles | Gram-positive and Gram-negative bacteria | Potent broad-spectrum activity, sometimes superior to ciprofloxacin. | nih.gov |

| Quinoline-substituted pyrazoles | S. aureus, Staphylococcus epidermidis, B. subtilis | Potent antimicrobial agents with MIC values in the range of 0.12–0.98 μg/ml. | nih.gov |

| Pyrazole-thiazole carboxamides | Rhizoctonia cerealis | Excellent in vitro activity, superior to the commercial fungicide thifluzamide. | mdpi.com |

Antifungal Activity:

The antifungal potential of pyrazole derivatives has also been extensively investigated. mdpi.comorientjchem.orgnih.gov These compounds have shown efficacy against a range of phytopathogenic fungi. mdpi.comnih.gov For example, isoxazolol pyrazole carboxylates have demonstrated strong antifungal activity against Rhizoctonia solani, with an EC50 value significantly lower than the commercial fungicide carbendazol. nih.gov The introduction of fluorinated moieties into the pyrazole structure can also confer potent antifungal properties. mdpi.com

The mechanism of antifungal action is believed to involve the inhibition of key fungal enzymes. For instance, pyrazole carboxamide derivatives have been designed as potential succinate (B1194679) dehydrogenase inhibitors, a crucial enzyme in the fungal respiratory chain. acs.org

Anticancer Potential in Cell Lines (e.g., Cytotoxicity, Antiproliferative Effects)

The investigation into the anticancer properties of pyrazole derivatives has revealed their potential to induce cytotoxicity and inhibit the proliferation of various cancer cell lines. The presence of exocyclic functional C=C and C=N fragments in the pyrazole structure has been shown to have a significant impact on their bioactivity, with several alkenyl derivatives of 4-formylpyrazoles identified as effective anticancer agents. biointerfaceresearch.com

Anti-inflammatory and Antioxidant Properties

Several pyrazole derivatives have been reported to possess both anti-inflammatory and antioxidant activities. researchgate.net The antioxidant capacity of these compounds is often evaluated through assays such as the DPPH free radical scavenging method. researchgate.net Their anti-inflammatory effects are linked to their ability to modulate inflammatory pathways.

Other Investigated Biological Activities (e.g., Antiviral, Anticonvulsant)

Beyond their antimicrobial and anticancer effects, pyrazole derivatives have been explored for a variety of other biological activities. Research has indicated their potential as antiviral and anticonvulsant agents. mdpi.com The broad spectrum of biological activities associated with the pyrazole scaffold underscores its importance in medicinal chemistry. nih.govmdpi.com For example, the natural pyrazole C-glycoside, pyrazofurin, exhibits a wide range of antimicrobial, antiviral, and antitumor activities. nih.gov

Cell-Based Assays for Cellular Responses to 1H-Pyrazol-4-ol Compounds

To understand the cellular mechanisms underlying the observed pharmacological activities, a range of cell-based assays are employed. These assays provide valuable insights into how 1H-pyrazol-4-ol compounds affect cell viability and proliferation.

Cell Viability and Proliferation Assays in Relevant Cell Lines

Cell viability and proliferation assays are fundamental in assessing the cytotoxic and antiproliferative effects of novel compounds. These assays are conducted on various relevant cell lines to determine the compound's efficacy and selectivity. The results from these assays are crucial for identifying promising candidates for further preclinical development.

Apoptosis Pathway Analysis in Cellular Models

Derivatives of this compound have been the subject of extensive investigation to elucidate their mechanisms of action, particularly their ability to induce apoptosis in cancer cells. Research indicates that these compounds can trigger programmed cell death through various signaling cascades.

One prominent mechanism involves the generation of reactive oxygen species (ROS). An accumulation of ROS can disrupt the reduction-oxidation (redox) homeostasis within cancer cells, leading to cellular damage and apoptosis. Certain pyrazole derivatives, particularly those containing Michael acceptors, have been shown to elevate intracellular ROS levels by depleting glutathione (B108866), a key antioxidant. researchgate.net This disruption of the cellular antioxidant defense system makes cancer cells more susceptible to oxidative stress-induced apoptosis.

Another key apoptotic pathway targeted by these derivatives is the mitochondrial, or intrinsic, pathway. This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic (e.g., Bcl-2, Mcl-1) and pro-apoptotic (e.g., Bax, Bak) members. Overexpression of anti-apoptotic Bcl-2 proteins is a common mechanism by which cancer cells evade apoptosis. Phenylpyrazole derivatives have been developed as selective inhibitors of Mcl-1, an anti-apoptotic protein often overexpressed in various tumors. nih.govacs.org By inhibiting Mcl-1, these compounds can restore the normal apoptotic process. nih.gov The mechanism of action involves the disruption of the interaction between Mcl-1 and pro-apoptotic proteins like Bim, leading to the activation of Bax and Bak, mitochondrial outer membrane permeabilization, and subsequent caspase activation. nih.govresearchgate.net

Studies in various cancer cell lines, including triple-negative breast cancer (MDA-MB-468), human acute leukemia (K562 and Jurkat), and others, have demonstrated the pro-apoptotic effects of pyrazole derivatives. researchgate.netnih.gov In these studies, treatment with pyrazole derivatives led to characteristic morphological changes of apoptosis, DNA fragmentation, and an increase in the sub-G0/G1 cell population, which is indicative of apoptotic cells. researchgate.netnih.gov The activation of key executioner caspases, such as caspase-3, has also been observed, confirming the induction of apoptosis. rsc.org Furthermore, some derivatives have been shown to induce DNA damage, as evidenced by increased comet tail length in comet assays, suggesting a genotoxic stress-mediated apoptotic response. rsc.org

The table below summarizes the findings from apoptosis pathway analysis of various 1-phenyl-1H-pyrazole derivatives in different cellular models.

| Derivative Class | Cellular Model | Observed Effects | Apoptotic Pathway |

| (E)-3-(3-([1,1'-biphenyl]-4-yl)-1-phenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-ones | MIA PaCa-2 (pancreatic cancer) | Increased intracellular ROS, glutathione depletion | ROS-mediated apoptosis |

| Phenylpyrazole derivatives | Leukemia cell lines | Disruption of BIM-Mcl-1 binding, induction of mitochondrial apoptosis | Intrinsic (mitochondrial) pathway, Mcl-1 inhibition |

| 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives | K562 and Jurkat (leukemia) | Increased Bax/Bcl-2 ratio, mitochondrial damage, DNA fragmentation | Intrinsic (mitochondrial) pathway |

| Pyrazole derivatives | MDA-MB-468 (triple-negative breast cancer) | ROS generation, caspase-3 activation | ROS-mediated and caspase-dependent apoptosis |

| 1,3,5-trisubstituted-1H-pyrazole derivatives | MCF-7, A549, PC-3 (breast, lung, prostate cancer) | Activation of Bax, p53, and Caspase-3; DNA damage | Bcl-2 inhibition, DNA damage response |

Preclinical Pharmacology Models

In Vivo Efficacy Studies in Relevant Animal Models

The therapeutic potential of this compound derivatives has been evaluated in various preclinical animal models, primarily focusing on their anti-inflammatory and analgesic properties. These studies are crucial for establishing the in vivo efficacy and for identifying lead compounds for further development.

The anti-inflammatory activity of pyrazole derivatives has been frequently assessed using the carrageenan-induced paw edema model in rats. nih.govresearchgate.net This model mimics the acute inflammatory response. Following the injection of carrageenan into the rat paw, the resulting edema is measured over time. The administration of pyrazole derivatives has been shown to significantly reduce the paw volume compared to control groups, indicating potent anti-inflammatory effects. nih.govresearchgate.net For instance, certain pyrazoline derivatives have demonstrated a notable percentage of reduction in rat paw edema. nih.gov

The analgesic effects of these compounds have been investigated using models such as the acetic acid-induced writhing test in mice. zsmu.edu.uaalliedacademies.org In this model, the intraperitoneal injection of acetic acid induces abdominal constrictions (writhing), a response indicative of visceral pain. Treatment with pyrazole derivatives has been found to significantly decrease the number of writhes, demonstrating their analgesic potential. zsmu.edu.uaalliedacademies.org The antinociceptive efficacy of some derivatives has also been confirmed in the formalin test, which assesses both neurogenic and inflammatory pain. zsmu.edu.ua

In addition to anti-inflammatory and analgesic activities, some phenylpyrazole derivatives have been evaluated for their in vivo antitumor efficacy. In a xenograft mouse model of leukemia, administration of a selective Mcl-1 inhibitor from this class resulted in a significant reduction in tumor volume, highlighting the potential of these compounds in cancer therapy. nih.gov

The table below presents a summary of in vivo efficacy studies for various 1-phenyl-1H-pyrazole derivatives.

| Derivative Type | Animal Model | Activity Assessed | Key Findings |

| Pyrazoline derivatives | Carrageenan-induced paw edema in rats | Anti-inflammatory | Significant reduction in paw edema. nih.gov |

| Pyrazole-containing 1,2,4-triazole-3-thiol derivatives | Acetic acid-induced writhing test in mice | Analgesic | Significant reduction in the number of writhes. zsmu.edu.ua |

| Pyrazole-containing 1,2,4-triazole-3-thiol derivatives | Formalin-induced pain model in mice | Analgesic | Demonstrated antinociceptive activity. zsmu.edu.ua |

| Phenylpyrazole Mcl-1 inhibitor | Leukemia xenograft mouse model | Antitumor | Significant tumor growth inhibition. nih.gov |

| Thiophene-pyrazole hybrids | Not specified | Anti-inflammatory | Reported to have good oral bioavailability and gastrointestinal safety profile. nih.gov |

Assessment of Compound Behavior in Biological Systems

The evaluation of a compound's behavior in biological systems, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, is a critical component of preclinical development. For this compound derivatives, both computational (in silico) and in vitro methods have been employed to predict their pharmacokinetic and drug-like properties.

In silico ADMET prediction studies are frequently conducted for newly synthesized pyrazole derivatives. researchgate.netnih.govjetir.org These computational models assess various physicochemical properties, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, to determine their compliance with established guidelines for drug-likeness, such as Lipinski's rule of five. Many pyrazole derivatives have been shown to possess favorable predicted ADMET profiles, suggesting good potential for oral absorption and metabolic stability. nih.govjetir.org

Experimental biopharmaceutical profiling, including solubility and permeability assays, has been performed for some pyrazole derivatives. mdpi.com While experimental solubility in aqueous media can sometimes be low, formulation strategies can be employed to address this issue. The permeability of these compounds across biological membranes, a key factor for oral absorption, is also evaluated.

In vitro stability studies using liver microsomes from different species are conducted to assess the metabolic fate of these compounds. acs.org A reasonable stability in these assays suggests that the compounds may have a lower clearance rate and a longer half-life in vivo.

The table below provides an overview of the assessment of the biological behavior of 1-phenyl-1H-pyrazole derivatives.

| Assessment Method | Parameter | General Findings |

| In silico prediction | ADMET properties | Many derivatives show satisfactory theoretical ADMET profiles. nih.govjetir.org |

| In silico prediction | Drug-likeness (Lipinski's rule of five) | Generally compliant, indicating potential for oral bioavailability. researchgate.net |

| Experimental (in vitro) | Solubility | Can be low for some derivatives, requiring formulation optimization. mdpi.com |

| Experimental (in vitro) | Metabolic stability (liver microsomes) | Some derivatives exhibit reasonable in vitro stability. acs.org |

| Experimental (in vitro) | Protein denaturation inhibition | Effective inhibition observed, correlating with anti-inflammatory activity. jetir.org |

Future Perspectives and Research Directions for 1 1 Phenyl Ethyl 1h Pyrazol 4 Ol

Advancing the Synthetic Repertoire for Complex 1H-Pyrazol-4-ol Structures

The synthesis of pyrazole (B372694) derivatives has been a subject of extensive investigation for over a century. nih.govmdpi.com Traditional methods often involve the condensation of β-dicarbonyl compounds with hydrazines. nih.gov However, the creation of structurally complex and diverse pyrazole libraries, including derivatives of 1-(1-Phenyl-ethyl)-1H-pyrazol-4-ol, necessitates the development of more sophisticated and efficient synthetic strategies.

Recent advancements have focused on one-pot, multi-component reactions and catalyzed cross-coupling methods to introduce a variety of substituents onto the pyrazole core with high regioselectivity. organic-chemistry.org For instance, palladium-catalyzed cross-coupling reactions have been effectively used for the functionalization of pyrazole triflates, enabling the introduction of various carbon-based substituents. Furthermore, rhodium-catalyzed addition-cyclization of hydrazines with alkynes and copper-promoted aerobic oxidative [3+2] cycloadditions represent modern approaches to constructing highly substituted pyrazoles under mild conditions. organic-chemistry.org

Future synthetic efforts will likely concentrate on methodologies that allow for precise control over the stereochemistry of the 1-phenyl-ethyl group and the versatile functionalization of the pyrazol-4-ol moiety. The development of novel catalytic systems and the use of flow chemistry could provide pathways to previously inaccessible derivatives, expanding the chemical space for biological screening.

Table 1: Modern Synthetic Approaches for Pyrazole Derivatives

| Synthetic Strategy | Description | Key Advantages |

| Multi-component Reactions | One-pot synthesis involving three or more starting materials to form a complex product. | High efficiency, atom economy, and operational simplicity. organic-chemistry.org |

| Palladium-Catalyzed Cross-Coupling | Formation of carbon-carbon bonds using a palladium catalyst to functionalize pre-existing pyrazole cores. | Excellent selectivity and broad functional group tolerance. |

| Copper-Catalyzed Cycloadditions | A [3+2] cycloaddition reaction to form the pyrazole ring, often using environmentally friendly oxidants like air. | Use of inexpensive catalysts and green reaction conditions. organic-chemistry.org |

| Rhodium-Catalyzed Reactions | Cascade reactions involving C-N bond cleavage and intramolecular cyclization to yield highly substituted pyrazoles. | Mild reaction conditions and access to complex structures. organic-chemistry.org |

High-Throughput Screening and Lead Compound Discovery for this compound

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries for biological activity. nih.gov For a compound like this compound and its derivatives, HTS campaigns are essential to identify initial lead compounds for various therapeutic targets. Pyrazole derivatives have been reported to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, making them attractive candidates for HTS. nih.govnih.gov

Computational methods, often referred to as high-throughput computational screening (HTCS), play a crucial role in prioritizing compounds for experimental testing. nih.gov Techniques such as molecular docking can be used to predict the binding affinity of pyrazole derivatives to specific protein targets. researchgate.net For example, docking studies have been employed to screen potential pyrazole-based inhibitors of receptor tyrosine kinases and protein kinases, which are important targets in cancer therapy. researchgate.net

Future HTS campaigns will likely involve the screening of diverse libraries of this compound analogues against a broad panel of biological targets. The integration of experimental HTS data with computational predictions will be key to efficiently identifying promising lead compounds for further optimization.

Development of 1H-Pyrazol-4-ol Derivatives as Chemical Probes for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. The development of derivatives of this compound as chemical probes could provide valuable tools for elucidating the function of specific proteins and pathways. The pyrazole scaffold is present in inhibitors of various enzymes, such as interleukin-1 receptor-associated kinase 4 (IRAK4), which is involved in inflammatory signaling. nih.gov

By modifying the substituents on the pyrazole ring and the phenyl-ethyl group, it is possible to create highly potent and selective inhibitors that can be used to probe the biological roles of their targets. For instance, a recently synthesized 4-phenylpiperidin-4-ol (B156043) substituted pyrazole derivative has shown potential in both photophysical and biological applications, with in silico studies indicating strong binding interactions with proteins like DNA Gyrase and Lanosterol 14 α-demethylase. icm.edu.pl Such findings underscore the potential of pyrazole derivatives to be developed into sophisticated research tools.

Future work in this area will focus on designing and synthesizing derivatives with specific properties required for chemical probes, such as high potency, selectivity, and the inclusion of reporter tags for visualization or affinity purification.

Integration of Artificial Intelligence and Machine Learning in Pyrazole Research for Drug Design

In the context of pyrazole research, AI and ML can be applied in several ways:

Virtual Screening: AI models can screen massive virtual libraries of pyrazole derivatives far more quickly than traditional methods, identifying compounds with a high probability of being active against a specific target. acm.org

De Novo Design: Generative AI models can design entirely new pyrazole-based molecules with optimized properties, such as high potency and low toxicity. springernature.com

Predictive Modeling: ML algorithms can be trained to predict the absorption, distribution, metabolism, and excretion (ADME) properties of pyrazole derivatives, helping to prioritize compounds with favorable pharmacokinetic profiles. springernature.com

常见问题

Q. What are the established synthetic routes for 1-(1-Phenyl-ethyl)-1H-pyrazol-4-ol, and how do reaction conditions influence yield?

A common method involves cyclocondensation of chalcone epoxides with substituted hydrazines. For example, 1-(2,4-dinitrophenyl)-3-phenyl-5-(4-methoxyphenyl)-1H-pyrazol-4-ol (structurally analogous) was synthesized by refluxing equimolar chalcone epoxide and 2,4-dinitrophenylhydrazine in glacial acetic acid for 4 hours, yielding 56.5% after recrystallization . Key factors include:

- Solvent choice : Glacial acetic acid promotes cyclization but requires careful pH control to avoid side reactions.

- Temperature : Prolonged reflux (4+ hours) ensures complete ring closure.

- Substituent effects : Electron-withdrawing groups (e.g., nitro) on hydrazines enhance electrophilicity, accelerating nucleophilic attack by the carbonyl oxygen .

Q. How is this compound characterized spectroscopically, and what key spectral markers distinguish it from analogs?

- ¹H NMR : The pyrazole-OH proton typically appears upfield (~6.00 ppm) due to intramolecular hydrogen bonding. Aromatic protons adjacent to electron-withdrawing groups (e.g., nitro) shift downfield (7.41–9.27 ppm) compared to unsubstituted benzene (~7.49–9.19 ppm) .

- FTIR : Aromatic C-H stretches appear at ~3050–3080 cm⁻¹, while pyrazole N-H/O-H bands emerge at ~3078 cm⁻¹. Absence of C=O stretches (~1700 cm⁻¹) confirms cyclization .

- UV-Vis : Conjugation between the pyrazole ring and phenyl groups results in λ_max at 250–300 nm, sensitive to para-substituents (e.g., methoxy groups redshift absorption) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental spectral data for substituted pyrazol-4-ol derivatives?

Discrepancies in NMR or IR data often arise from dynamic effects (e.g., tautomerism) or crystal packing. For example:

- DFT calculations : Optimize molecular geometry to predict chemical shifts (e.g., B3LYP/6-31G* level) and compare with experimental ¹H NMR. Deviations >0.5 ppm suggest conformational flexibility or solvent effects .

- Hydrogen bonding analysis : Graph set analysis (e.g., Etter’s rules) identifies patterns in crystal structures, explaining upfield OH shifts due to strong O-H···N hydrogen bonds .

Q. What strategies optimize crystallographic refinement for pyrazol-4-ol derivatives, especially with twinned or low-resolution data?

- SHELX suite : Use SHELXL for small-molecule refinement with high-resolution data. For twinned crystals, SHELXD’s dual-space algorithm resolves phase problems via Patterson methods .

- Validation metrics : Monitor Rint (<5%) and GooF (0.8–1.2). Disordered phenyl groups require ISOR and SIMU restraints to mitigate thermal motion artifacts .

Q. How do electronic substituents influence the biological activity of pyrazol-4-ol derivatives, and what assays validate these effects?

- Electron-donating groups (e.g., methoxy) : Enhance π-stacking with hydrophobic enzyme pockets, as seen in GSK-3β inhibition (IC₅₀ ~400 nM in embryonic stem cells) .

- Electron-withdrawing groups (e.g., nitro) : Increase metabolic stability but may reduce solubility. In vitro assays (e.g., kinase inhibition) should include solubility controls (e.g., DMSO ≤1% v/v) .

Methodological Challenges

Q. How to address low yields in pyrazole cyclization reactions involving sterically hindered substrates?

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 4 hours) and improves yield by 10–15% for bulky substrates .

- Catalytic additives : p-Toluenesulfonic acid (10 mol%) accelerates dehydration, particularly for sterically congested intermediates .

Q. What analytical workflows validate purity and stability of pyrazol-4-ol derivatives under storage conditions?

- HPLC-MS : Use C18 columns (e.g., Purospher® STAR) with acetonitrile/water gradients (0.1% formic acid) to detect degradation products. Retention time shifts >5% indicate instability .

- Karl Fischer titration : Monitor moisture content (<0.1% w/w) to prevent hydrolysis of sensitive substituents (e.g., nitro groups) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。